1-Benzylpyridin-2-imine
Overview
Description
1-Benzylpyridin-2-imine is a heterocyclic compound that features a pyridine ring substituted with a benzyl group and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpyridin-2-imine can be synthesized through several methods. One common approach involves the condensation of benzylamine with 2-pyridinecarboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
Reactants: Benzylamine and 2-pyridinecarboxaldehyde
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst
Procedure: The reactants are mixed and heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyridin-2-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzylpyridine oxides.
Reduction: Formation of benzylpyridine amines.
Substitution: Formation of various substituted benzylpyridine derivatives.
Scientific Research Applications
1-Benzylpyridin-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzylpyridin-2-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
1-Benzylimidazole: Similar structure but with an imidazole ring instead of a pyridine ring.
2-Benzylpyridine: Lacks the imine functional group, affecting its reactivity and applications.
Benzylpyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness: 1-Benzylpyridin-2-imine is unique due to the presence of both the benzyl and imine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzylpyridin-2-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9,13H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGYLFXAFJYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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